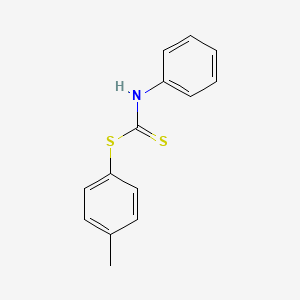

P-Tolyl N-phenyldithiocarbamate

Description

Overview of Dithiocarbamate (B8719985) Ligands in Coordination Chemistry

Dithiocarbamate anions are highly effective chelating ligands for a vast array of transition metals, main group elements, lanthanides, and actinides. nih.gov They typically bind to a metal center in a bidentate fashion through the two sulfur atoms, forming a stable four-membered ring. researchgate.net This strong chelating ability is a cornerstone of their utility in coordination chemistry. nih.gov

The coordination geometry of metal-dithiocarbamate complexes is diverse and depends on the metal ion and its oxidation state. Common geometries include square planar, tetrahedral, and octahedral. tandfonline.com The electronic structure of the dithiocarbamate ligand, featuring resonance between the dithiocarbamate and the thioureide form, allows it to stabilize metals in various oxidation states. nih.govresearchgate.net This electronic flexibility also imparts interesting electrochemical and optical properties to their metal complexes. urfu.ru

Historical Context and Evolution of Dithiocarbamate Research

The history of dithiocarbamates dates back to the 19th century, with their initial application as catalysts in rubber vulcanization. Their role expanded significantly in the 1930s and during World War II with their development as fungicides for agriculture. researchgate.netmdpi.com The synthesis of a wide variety of dithiocarbamate derivatives has since been a continuous area of research. Early research focused on their synthesis and application in agriculture and industry. However, over the past few decades, research has increasingly shifted towards their fascinating coordination chemistry and the potential applications of their metal complexes in medicine as anticancer and antimicrobial agents, and in materials science as single-source precursors for metal sulfide (B99878) nanoparticles. researchgate.netacs.orgbeilstein-journals.org

Role of Substituents on Dithiocarbamate Properties and Reactivity

The organic substituents (R groups) attached to the nitrogen atom of the dithiocarbamate moiety play a crucial role in determining the properties and reactivity of both the ligand and its metal complexes. These substituents can be electronically tuned, which in turn modulates the electron-donating ability of the sulfur atoms. nih.gov For instance, electron-donating groups on the nitrogen atom increase the electron density on the sulfur atoms, enhancing their ability to bind to metal ions.

The nature of the substituents also influences the steric properties of the ligand, which can affect the coordination geometry and the stability of the resulting metal complexes. nih.gov In the case of N-aryldithiocarbamates, the electronic properties of substituents on the aryl ring can significantly impact the reactivity of the compound. Electron-withdrawing groups on an aryl ring, for example, can affect the acidity and hydrolysis susceptibility of related compounds. nih.gov Studies on aryl amination have shown a clear correlation between the electron-donating or -withdrawing ability of substituents and the activation energies for bond formation. nih.gov The metal-chelating ability of dithiocarbamates is also influenced by the substituents; for example, diphenyldithiocarbamate has been found to have better metal-chelating properties than diethyldithiocarbamate (B1195824). orientjchem.org

Academic Research Landscape of N-Aryldithiocarbamates

N-Aryldithiocarbamates, which feature at least one aromatic ring attached to the nitrogen atom, are a significant subclass of dithiocarbamates that have garnered considerable research interest. Their synthesis is often achieved through environmentally friendly, metal-free protocols, for instance, by the reaction between anilines and tetraalkylthiuram disulfides. mdpi.com The research on these compounds is driven by their utility as synthetic intermediates and their potential biological activities, including as inhibitors of various enzymes and as antitumor and antibacterial agents. mdpi.com

A significant area of research is the synthesis and characterization of their metal complexes. For example, complexes of N-methyl-N-phenyldithiocarbamate and N-butyl-N-phenyldithiocarbamate with Group 12 metals (Zn, Cd, Hg) have been synthesized and structurally characterized. urfu.ru Similarly, indium(III) complexes of N-methyl-N-phenyldithiocarbamate have been prepared and studied for their potential as precursors for indium sulfide nanoparticles. researchgate.net The coordination chemistry of N-ethyl-N-phenyldithiocarbamate with organotin(IV) has also been explored, revealing different coordination modes such as monodentate, bidentate, and anisobidentate. researchgate.net Furthermore, mixed ligand complexes, for instance, incorporating pyridine (B92270) with N-methyl-N-phenyldithiocarbamate, have been synthesized and investigated for their antifungal properties. chemspider.com

The table below summarizes some of the research findings on metal complexes of N-aryldithiocarbamates closely related to the title compound.

| Dithiocarbamate Ligand | Metal(s) | Key Research Findings |

| N-methyl-N-phenyldithiocarbamate | Mn(II), Co(II), Ni(II), Cu(II) | Formation of octahedral mixed ligand complexes with pyridine, exhibiting antifungal activity. chemspider.com |

| N-methyl-N-phenyldithiocarbamate | Zn(II), Cd(II), Hg(II) | Synthesis and structural characterization of complexes, with the Zn(II) complex forming an eight-membered ring structure. urfu.ru |

| N-methyl-N-phenyldithiocarbamate | In(III) | Synthesis of a hexa-coordinate tris-chelate complex, characterized by spectroscopic and single-crystal X-ray diffraction methods. researchgate.net |

| N-butyl-N-phenyldithiocarbamate | Zn(II), Cd(II), Hg(II) | Formation of distorted tetrahedral complexes, with the Hg(II) complex being monomeric. urfu.ru |

| N-ethyl-N-phenyldithiocarbamate | Sn(IV) | Synthesis of organotin(IV) complexes exhibiting various coordination modes. researchgate.net |

Specific Research Focus on P-Tolyl N-Phenyldithiocarbamate within Contemporary Chemical Science

This compound, with the chemical formula C₁₄H₁₃NS₂, is a specific member of the N-aryldithiocarbamate family. sigmaaldrich.com While it is commercially available for research purposes, indicating its potential utility in discovery chemistry, detailed academic studies focusing specifically on this compound are not widely published. uni.lu Its structural features, a phenyl group and a p-tolyl group attached to the dithiocarbamate nitrogen, make it an interesting subject for investigation.

The likely synthesis of this compound would follow established methods for dithiocarbamate formation. A probable route involves the reaction of N-phenyl-p-toluidine with carbon disulfide in a basic medium. Alternatively, methods developed for other S-aryl dithiocarbamates could be adapted.

Based on the extensive research on its analogues, the contemporary research focus for this compound would likely be in several key areas:

Coordination Chemistry: Investigating its behavior as a ligand with a range of metal ions. The electronic effect of the electron-donating p-tolyl group, compared to the methyl group in N-methyl-N-phenyldithiocarbamate, would be of particular interest in how it influences the stability, structure, and reactivity of the resulting metal complexes.

Materials Science: Exploring the potential of its metal complexes as single-source precursors for the synthesis of binary or ternary metal sulfides. The thermal decomposition behavior of such complexes would be a key area of study.

Biological Activity: Screening this compound and its metal complexes for potential pharmacological activities, such as antifungal, antibacterial, or anticancer properties, drawing parallels from the observed bioactivity of other dithiocarbamate derivatives. acs.orgchemspider.com

The table below outlines the basic properties of this compound.

| Property | Value |

| Chemical Formula | C₁₄H₁₃NS₂ |

| IUPAC Name | (4-methylphenyl) N-phenylcarbamodithioate |

| CAS Number | 38750-73-1 uni.lu |

| Molar Mass | 259.39 g/mol |

| Predicted XlogP | 4.6 |

Structure

3D Structure

Properties

CAS No. |

38750-73-1 |

|---|---|

Molecular Formula |

C14H13NS2 |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

(4-methylphenyl) N-phenylcarbamodithioate |

InChI |

InChI=1S/C14H13NS2/c1-11-7-9-13(10-8-11)17-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |

InChI Key |

TUVQKITVFXKNBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis Methodologies and Derivatization Strategies of P Tolyl N Phenyldithiocarbamate

Classical Synthetic Routes to Aryldithiocarbamates

The traditional and most fundamental method for synthesizing dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide. researchgate.net This reaction forms the basis for the preparation of a wide array of dithiocarbamate (B8719985) derivatives.

Reaction of Carbon Disulfide with Amines in the Presence of Base

The classical synthesis of dithiocarbamates proceeds through the nucleophilic addition of an amine to carbon disulfide. researchgate.net This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to deprotonate the initially formed dithiocarbamic acid, yielding the more stable dithiocarbamate salt. researchgate.netajgreenchem.com For the synthesis of N-phenyldithiocarbamates, aniline (B41778) or its derivatives are used as the amine component. The resulting dithiocarbamate anion is a versatile intermediate that can be further reacted to produce the desired ester.

The general reaction scheme is as follows:

Step 1: Formation of the dithiocarbamate salt

R-NH₂ + CS₂ + NaOH → R-NH-CSS⁻Na⁺ + H₂O

(Amine + Carbon Disulfide + Base → Sodium dithiocarbamate + Water)

Step 2: Alkylation/Arylation to form the dithiocarbamate ester

R-NH-CSS⁻Na⁺ + R'-X → R-NH-CSS-R' + NaX

(Sodium dithiocarbamate + Alkyl/Aryl Halide → Dithiocarbamate ester + Sodium Halide)

Modifications and Optimized Synthetic Protocols

Over the years, numerous modifications to the classical synthetic route have been developed to improve yields, reduce reaction times, and employ milder reaction conditions. One-pot, three-component condensation reactions of an amine, carbon disulfide, and an electrophile are highly efficient. rsc.org Catalyst-free and solvent-free conditions have also been explored, offering a more environmentally friendly and atom-economical approach. organic-chemistry.orgorganic-chemistry.org For instance, a highly efficient, mild, and simple synthesis of dithiocarbamates involves the one-pot reaction of amines, carbon disulfide, and alkyl halides without a catalyst under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Classical vs. Optimized Dithiocarbamate Synthesis

| Feature | Classical Method | Optimized Protocols |

| Catalyst | Often requires a base | Can be catalyst-free organic-chemistry.orgorganic-chemistry.org |

| Solvent | Typically uses organic solvents | Can be solvent-free or use green solvents rsc.orgorganic-chemistry.orgscispace.com |

| Reaction Type | Two-step process | Often one-pot, three-component reactions rsc.org |

| Efficiency | Moderate yields | High to excellent yields rsc.org |

| Environmental Impact | Generates waste | More environmentally benign rsc.orgscispace.comresearchgate.net |

Targeted Synthesis of P-Tolyl N-Phenyldithiocarbamate and its Salts

The specific synthesis of this compound involves the reaction of N-phenyl dithiocarbamic acid salt with a p-tolyl source. A common method is the reaction of an N-phenyldithiocarbamate salt (e.g., sodium or potassium salt), prepared from aniline and carbon disulfide, with a reactive p-tolyl compound such as p-tolyl halide.

An alternative approach for the synthesis of S-aryl dithiocarbamates involves a copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide. organic-chemistry.org This method offers mild reaction conditions and a broad substrate scope. Another strategy is the transition-metal-free, one-pot, three-component reaction between diaryliodonium triflates, amines, and carbon disulfide. organic-chemistry.org

Preparation of Functionalized this compound Derivatives

The synthesis of functionalized dithiocarbamates is an active area of research. Functional groups can be introduced on either the N-aryl ring (from a substituted aniline) or the S-aryl ring (from a substituted p-tolyl source). For example, multicomponent reactions involving functionalized α-aryl α-diazoesters, carbon disulfide, and amines have been used to synthesize dithiocarbamates with various functional groups. rsc.org These reactions often proceed at room temperature and provide good yields. rsc.org

The synthesis of oleanolic acid-dithiocarbamate conjugates demonstrates the derivatization of complex natural products with dithiocarbamate moieties. mdpi.com This highlights the versatility of dithiocarbamate synthesis in creating hybrid molecules. mdpi.com

Table 2: Examples of Functionalized Dithiocarbamate Synthesis

| Starting Materials | Functional Group Introduced | Reference |

| Diazoesters, Carbon Disulfide, Amines | Ester, Aryl (with various substituents) | rsc.org |

| Oleanolic Acid derivative, Carbon Disulfide, Amines | Complex natural product scaffold | mdpi.com |

| Boronic Acids, Amines, Carbon Disulfide | Various functional groups tolerated | organic-chemistry.org |

Green Chemistry Approaches in Dithiocarbamate Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for dithiocarbamates. researchgate.net These "green" approaches aim to reduce or eliminate the use of hazardous substances. Key strategies include the use of alternative reaction media, catalyst-free conditions, and multicomponent reactions to improve atom economy. researchgate.netresearchgate.net

The use of green solvents like water, deep eutectic solvents (DES), and polyethylene (B3416737) glycol (PEG) has been successfully demonstrated for dithiocarbamate synthesis. rsc.orgscispace.com These solvents are often non-toxic, biodegradable, and can be recycled. rsc.orgscispace.com For example, a deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335) has been used as a green and stable reaction medium. scispace.com

Furthermore, catalyst-free and solvent-free one-pot reactions represent a highly efficient and environmentally benign strategy for synthesizing dithiocarbamates. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Visible-light-induced, metal-free multicomponent reactions have also been developed for the synthesis of S-aryl dithiocarbamates, minimizing chemical waste and metal residues. organic-chemistry.orgrsc.org

Coordination Chemistry and Metal Complexation of P Tolyl N Phenyldithiocarbamate

Ligand Behavior and Binding Modes of P-Tolyl N-Phenyldithiocarbamate

This compound predominantly acts as a monoanionic ligand, offering a pair of sulfur atoms for coordination to a metal center. The nature of this coordination can vary, leading to different structural motifs in the resulting metal complexes.

The most common coordination mode for this compound is as a bidentate chelating agent. In this arrangement, both sulfur atoms of the dithiocarbamate (B8719985) group bind to the same metal center, forming a stable four-membered chelate ring. asianpubs.orgorientjchem.org This bidentate behavior has been confirmed through various physicochemical studies, including infrared spectroscopy. asianpubs.orgasianpubs.org The formation of these chelate rings is a significant driving force in the self-assembly of coordination complexes. orientjchem.org

Spectroscopic data, particularly from infrared studies, provides strong evidence for this binding mode. A single strong band observed in the 982-1026 cm⁻¹ region of the infrared spectra of metal complexes is characteristic of the C-S stretching vibration, indicating a symmetrical bidentate coordination of the dithiocarbamate ligand. asianpubs.orgresearchgate.net This is a key indicator that both sulfur atoms are equally involved in the bonding to the metal ion.

This bidentate chelation is observed in a wide range of transition metal complexes, including those of Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.orgasianpubs.org In these complexes, the general formulation is often [M(S₂CNR'R'')₂], where the metal to ligand stoichiometry is 1:2. orientjchem.org The resulting geometries are influenced by the coordination number and the electronic configuration of the central metal ion. For instance, Ni(II) and Cu(II) complexes often adopt a square planar geometry, while Zn(II) complexes are typically tetrahedral. rsc.org

While less common, this compound can also exhibit other coordination modes, such as monodentate and anisobidentate binding. orientjchem.orgresearchgate.net In monodentate coordination, only one of the sulfur atoms of the dithiocarbamate ligand is bonded to the metal center. researchgate.netresearchgate.net This mode can occur when a competing ligand, such as a phosphane, is introduced, which can cause one of the dithiocarbamate ligands to shift its coordination from bidentate to monodentate. mdpi.com

Anisobidentate coordination represents an intermediate state between monodentate and bidentate chelation, where the two sulfur atoms are bonded to the metal center with unequal bond lengths. researchgate.netresearchgate.net This can be influenced by electronic or steric factors within the complex. Another possibility is a bridging bidentate mode, where the dithiocarbamate ligand links two different metal centers. This has been observed in some binuclear complexes, leading to the formation of dimeric structures. researchgate.net

Steric effects arising from the substituents on the nitrogen atom of the dithiocarbamate ligand also significantly impact the coordination behavior. The presence of the bulky p-tolyl and phenyl groups can create steric hindrance that may favor certain coordination geometries or even influence the nuclearity of the complex, promoting the formation of mononuclear or binuclear structures. researchgate.net The interplay between the electronic properties of the metal and the steric demands of the ligand ultimately dictates the final structure of the metal complex.

Synthesis of Metal Complexes Featuring this compound as a Ligand

The synthesis of metal complexes with this compound is typically achieved through straightforward and efficient methods, leading to a wide variety of compounds with different metal centers.

A common and effective method for synthesizing transition metal complexes of this compound involves a replacement reaction. asianpubs.org This process begins with the in-situ preparation of the sodium or ammonium (B1175870) salt of the ligand. P-toluidine (B81030) is reacted with carbon disulfide in the presence of a base like sodium hydroxide (B78521) or concentrated ammonia (B1221849) to form the corresponding dithiocarbamate salt. asianpubs.orgresearchgate.net

This salt is then reacted with a solution of the desired transition metal salt, typically a chloride or acetate, in a suitable solvent like DMF or methanol. asianpubs.orgrsc.org The metal complex precipitates from the solution and can be isolated by filtration, washed, and dried. asianpubs.org This method has been successfully employed to synthesize complexes of a broad range of transition metals, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). asianpubs.orgasianpubs.orgresearchgate.net The stoichiometry of the reaction is typically adjusted to a 1:2 or 1:3 metal-to-ligand molar ratio, depending on the desired final complex. asianpubs.org

Mixed ligand complexes can also be prepared. For instance, pyridine (B92270) adducts of these metal dithiocarbamates have been synthesized by first preparing a metal-pyridine precursor complex and then reacting it with the dithiocarbamate ligand. nih.gov The versatility of dithiocarbamate ligands extends to the platinum group metals, with complexes of ruthenium, palladium, and platinum being reported, showcasing a variety of coordination geometries and structural motifs. mdpi.com

Table 1: Synthesis of Selected Transition Metal Complexes with this compound

| Metal Ion | Precursor Salt | Ligand Salt | Molar Ratio (Metal:Ligand) | Solvent | Reference |

| Mn(II) | MnCl₂ | Sodium p-toluidine dithiocarbamate | 1:2 | DMF | asianpubs.org |

| Co(II) | CoCl₂ | Sodium p-toluidine dithiocarbamate | 1:2 | DMF | asianpubs.org |

| Ni(II) | NiCl₂ | Sodium p-toluidine dithiocarbamate | 1:2 | DMF | asianpubs.org |

| Cu(II) | CuCl₂ | Sodium p-toluidine dithiocarbamate | 1:2 | DMF | asianpubs.org |

| Zn(II) | ZnCl₂ | Sodium p-toluidine dithiocarbamate | 1:2 | DMF | asianpubs.org |

| Cr(III) | CrCl₃ | Sodium p-toluidine dithiocarbamate | 1:3 | DMF | asianpubs.org |

| Fe(III) | FeCl₃ | Sodium p-toluidine dithiocarbamate | 1:3 | DMF | asianpubs.org |

| Ni(II) | Nickel Acetate | Chiral dithiocarbamate | --- | --- | rsc.org |

| Cu(II) | Copper Acetate | Chiral dithiocarbamate | --- | --- | rsc.org |

| Zn(II) | Zinc Acetate | Chiral dithiocarbamate | --- | --- | rsc.org |

| Zn(II) | --- | Ammonium N-ethyl-N-phenyl dithiocarbamate | --- | --- | researchgate.net |

| Cd(II) | --- | Ammonium N-ethyl-N-phenyl dithiocarbamate | --- | --- | researchgate.net |

| Hg(II) | --- | Ammonium N-ethyl-N-phenyl dithiocarbamate | --- | --- | researchgate.net |

While the coordination chemistry of this compound with transition metals is well-documented, its complexation with main group metals is a less explored area of research. However, the synthesis of complexes with Group 12 elements (Zinc, Cadmium, and Mercury), which share some characteristics with main group metals, has been reported. researchgate.netresearchgate.net The synthetic methodology is similar to that used for transition metals, involving the reaction of the dithiocarbamate ligand with the appropriate metal salt. researchgate.net

Furthermore, the synthesis of Group IV metal complexes with sterically demanding amidate ligands has been described, which, while not dithiocarbamates, provides a methodological framework that could potentially be adapted for the synthesis of main group metal-dithiocarbamate complexes. nih.gov The synthesis of organotin(IV) complexes with various dithiocarbamate ligands has also been reported, highlighting the ability of dithiocarbamates to form stable complexes with main group elements. The strong Lewis acidic character of metals like tin facilitates complexation with the electron-rich sulfur atoms of the dithiocarbamate ligand. researchgate.net

Heteroleptic and Mixed-Ligand Complexes

Heteroleptic complexes, which contain more than one type of ligand coordinated to a central metal ion, are crucial for fine-tuning the electronic and steric properties of a metal center. In the realm of dithiocarbamates, the introduction of a secondary ligand can lead to complexes with unique geometries and enhanced stability.

Studies on analogous N-aryl dithiocarbamates have demonstrated the successful synthesis of mixed-ligand complexes. nih.gov For instance, a series of complexes with the general formula [ML₂(py)₂], where M is a divalent metal ion (Mn, Co, Ni, Cu), L is a dithiocarbamate, and py is pyridine, have been prepared. nih.gov In these structures, the dithiocarbamate ligand coordinates in a symmetrical bidentate fashion through its two sulfur atoms, while the pyridine molecules act as neutral monodentate ligands, binding through their nitrogen atoms. nih.gov This arrangement typically results in an octahedral geometry around the metal center. nih.gov

The synthesis of these adducts can sometimes be achieved by introducing a Lewis base, like pyridine, to a pre-formed dithiocarbamate complex. nih.gov However, an alternative method involves reacting the metal salt with pyridine first to create a precursor, which then reacts with the dithiocarbamate. nih.gov Similarly, phosphine (B1218219) ligands are often used to create heteroleptic dithiocarbamate complexes. doi.orgresearchgate.net For example, heteroleptic silver(I) and copper(I) complexes with the general formula [M(PPh₃)₂L] (where L is a dithiocarbamate and PPh₃ is triphenylphosphine) have been synthesized, resulting in a distorted tetrahedral geometry. doi.org

Table 1: Examples of Mixed-Ligand Dithiocarbamate Complexes

| General Formula | Metal Ion (M) | Co-Ligand | Observed Geometry |

|---|---|---|---|

| [ML₂(py)₂] | Mn(II), Co(II), Ni(II), Cu(II) | Pyridine | Octahedral |

| [M(PPh₃)₂L] | Ag(I), Cu(I) | Triphenylphosphine | Distorted Tetrahedral |

| [Ni(NCS)(R¹R²dtc)(PPh₃)] | Ni(II) | Triphenylphosphine, Isothiocyanate | Not specified |

| [Pd(MoxS)₂(diphosphine)] | Pd(II) | Diphosphine | Square Planar |

This table summarizes findings from studies on dithiocarbamate complexes analogous to this compound. nih.govdoi.orgchemicalpapers.comresearchgate.net

Structural Diversity and Supramolecular Assembly in Dithiocarbamate Metal Complexes

Dithiocarbamate complexes are not merely discrete molecules; they often engage in self-assembly to form intricate supramolecular architectures. mdpi.com This assembly is driven by a variety of non-covalent interactions, leading to structures with remarkable diversity and complexity. The versatility of the dithiocarbamate ligand, which can adopt various coordination modes, is fundamental to this structural richness. rsc.orgrsc.org

The π-character of the MS₂C chelate ring in these complexes is significant, allowing it to act as an acceptor in non-covalent interactions, similar to aromatic rings. mdpi.com This property is a key driver in the formation of ordered solid-state structures.

While many dithiocarbamate complexes are mononuclear, the ligand's ability to bridge multiple metal centers is a well-documented phenomenon that leads to the formation of dinuclear and polynuclear structures. mdpi.com This bridging can occur in several ways, with the dithiocarbamate moiety adopting μ₂-bridging (linking two metals), μ₃-bridging, or even μ₄-bridging modes. rsc.orgrsc.org

For example, d¹⁰ metal complexes containing a dithiocarbamate ligand have been shown to form dinuclear, tetranuclear, hexanuclear, and even one-dimensional polymeric chains. rsc.orgrsc.org In one study, a dinuclear gold(I) dithiocarbamate complex, [Au(O₄NCS₂)]₂, was found to rearrange upon heating into a hexanuclear complex. rsc.orgrsc.org Similarly, copper(I) can form tetranuclear and octanuclear clusters. rsc.orgrsc.org Such assemblies are not limited to d¹⁰ metals; dinuclear palladium(I) complexes are also known and have been identified as important intermediates in catalytic reactions. researchgate.netrsc.org The formation of these multinuclear systems highlights the ligand's capacity to facilitate complex metal-metal interactions and generate elaborate molecular frameworks.

The final solid-state structure of a metal complex is governed by the subtle interplay of intermolecular forces. These non-covalent interactions dictate how individual molecules pack in the crystal lattice, leading to the formation of higher-order supramolecular assemblies. rsc.orgornl.gov

In dithiocarbamate complexes, several types of interactions are prevalent:

C–H···π Interactions: The π-system of the dithiocarbamate chelate ring can interact with C-H bonds from neighboring molecules, leading to the formation of supramolecular dimers or chains. mdpi.com

Anagostic Interactions: Close contact between a C-H bond and a metal center (C–H···M) can occur, leading to the formation of 1-D polymeric chains. rsc.org

Hydrogen Bonding: When co-ligands or solvent molecules with hydrogen bond donors/acceptors are present, these interactions play a significant role in building the supramolecular architecture. nih.gov

The combination of these forces can lead to complex and predictable patterns. For instance, intermolecular C–H···π interactions can link centrosymmetrically related molecules into dimers, which then may further assemble into larger structures. mdpi.com The specific nature of the substituents on the dithiocarbamate ligand, such as the p-tolyl and phenyl groups in this compound, would be expected to strongly influence the π-stacking and other hydrophobic interactions that drive the final supramolecular assembly. nih.gov

Table 2: Key Intermolecular Interactions in Dithiocarbamate Complexes

| Interaction Type | Description | Resulting Structure |

|---|---|---|

| C–H···π (chelate) | Interaction between a C-H bond and the π-system of the MS₂C ring. mdpi.com | Supramolecular dimers, chains. mdpi.com |

| C–H···M (Anagostic) | A C-H bond in close proximity to the metal center. rsc.org | 1-D polymeric chains. rsc.org |

| S···S / S···H | Weak interactions between sulfur atoms or sulfur and hydrogen. rsc.org | Stabilization of crystal packing. rsc.org |

| Hydrogen Bonding | Interactions involving H-bond donors/acceptors (e.g., from water). nih.gov | Net-like or helical architectures. nih.gov |

Advanced Spectroscopic and Structural Elucidation of P Tolyl N Phenyldithiocarbamate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of p-tolyl N-phenyldithiocarbamate provides detailed information about the electronic environment of the hydrogen atoms. The chemical shifts (δ) are influenced by factors such as electron density and the magnetic anisotropy of nearby functional groups. wiley.com Protons in electron-rich environments are shielded and appear at a higher field (lower ppm), while those in electron-poor environments are deshielded and resonate at a lower field (higher ppm). libretexts.org

In this compound, the spectrum can be divided into distinct regions:

Aromatic Protons: The protons on the phenyl and p-tolyl rings typically resonate in the downfield region, generally between 7.0 and 8.0 ppm. The specific positions of these protons (ortho, meta, para) relative to the dithiocarbamate (B8719985) and methyl substituents cause slight variations in their chemical shifts, often resulting in complex splitting patterns.

Methyl Protons: The methyl (-CH₃) group on the tolyl ring gives rise to a characteristic singlet in the upfield region, typically around 2.2–2.4 ppm. wiley.com

N-H Proton: The proton attached to the nitrogen atom (N-H) usually appears as a broad singlet at a lower field. Its chemical shift can be variable and is often influenced by solvent, concentration, and temperature due to hydrogen bonding.

¹H NMR Chemical Shift Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Phenyl & Tolyl) | 7.0 - 8.0 | Multiplet |

| Methyl (Tolyl -CH₃) | 2.2 - 2.4 | Singlet |

| Amine (N-H) | Variable (often > 8.0) | Broad Singlet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, typically from 0 to over 200 ppm. wiley.com

Key signals in the ¹³C NMR spectrum of this compound include:

Thiocarbonyl Carbon (C=S): The carbon atom of the C=S group is highly deshielded and represents one of the most characteristic signals in the spectrum. It resonates at a very low field, often in the range of 190–200 ppm.

Aromatic Carbons: The carbons of the phenyl and tolyl rings appear in the 120–150 ppm region. The carbon atoms directly attached to the nitrogen and the methyl group (ipso-carbons) have distinct chemical shifts compared to the other ring carbons.

Methyl Carbon: The carbon of the tolyl's methyl group is found in the upfield region of the spectrum, typically around 20–25 ppm.

¹³C NMR Chemical Shift Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Thiocarbonyl (C=S) | 190 - 200 |

| Aromatic (Phenyl & Tolyl) | 120 - 150 |

| Methyl (Tolyl -CH₃) | 20 - 25 |

For unambiguous assignment of all proton and carbon signals in a molecule as complex as this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlated Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, meaning they are typically on adjacent atoms. In the COSY spectrum, cross-peaks would appear between the signals of ortho and meta protons within the same aromatic ring, allowing for the definitive assignment of protons within the tolyl and phenyl spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, an HMQC or HSQC spectrum would show a cross-peak connecting the methyl proton signal (~2.3 ppm) to the methyl carbon signal (~21 ppm). Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal, confirming the assignments made in the 1D spectra and providing a complete and verified structural map.

Infrared (IR) Spectroscopy for Vibrational Analysis and Coordination Confirmation

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups and for observing changes in bonding upon the formation of metal complexes. libretexts.org

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. researchgate.net

ν(C-N) Stretching: The stretching vibration of the C-N bond in the dithiocarbamate moiety is of particular interest. Due to delocalization of the nitrogen lone pair electrons towards the sulfur atoms, this bond possesses significant double-bond character. This results in a strong absorption band at a higher frequency than a typical C-N single bond, usually appearing in the 1450–1550 cm⁻¹ region. researchgate.net

ν(C=S) Stretching: The thiocarbonyl group (C=S) gives rise to a characteristic absorption band. This band is typically found in the 950–1050 cm⁻¹ region. researchgate.netresearchgate.net The precise position of this band can confirm the presence of the dithiocarbamate functional group.

When this compound acts as a bidentate ligand, it coordinates to a metal ion through its two sulfur atoms. ajrconline.org This coordination event leads to distinct changes in the IR spectrum. A key indicator of complex formation is the appearance of a new absorption band in the far-infrared region (typically 400–200 cm⁻¹). This band, which is absent in the spectrum of the free ligand, is assigned to the metal-sulfur (M-S) stretching vibration. ajrconline.org The appearance of this ν(M-S) band provides direct evidence of the formation of a coordinate bond between the metal center and the sulfur atoms of the dithiocarbamate ligand. ajrconline.org

Key Infrared Vibrational Frequencies (cm⁻¹)

| Vibration | Free Ligand (Expected Range) | Metal Complex |

| ν(C-N) | 1450 - 1550 | Shift upon coordination |

| ν(C=S) | 950 - 1050 | Shift upon coordination |

| ν(M-S) | Absent | Appears (typically 300 - 400) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within the this compound ligand and its metal complexes. The resulting spectra provide information on ligand-centered absorptions, charge transfer events between the ligand and metal, and the d-orbital splittings of the metal center, which helps in elucidating the coordination environment.

The UV-Vis spectrum of the free this compound ligand, like other dithiocarbamates, is characterized by intense absorption bands in the ultraviolet region. These bands arise from intra-ligand electronic transitions. Typically, two main types of transitions are observed:

π→π transitions:* These high-energy transitions originate from the aromatic rings (p-tolyl and phenyl) and the delocalized π-system of the dithiocarbamate moiety (N-CS₂). For analogous dithiocarbamate ligands, these bands are often observed at shorter wavelengths. For example, a related dithiocarbamate ligand exhibits a π→π* transition around 266 nm. sysrevpharm.org

n→π transitions:* These transitions involve the excitation of non-bonding electrons, primarily from the nitrogen and sulfur atoms of the dithiocarbamate group, to anti-bonding π* orbitals. These are typically of lower energy than π→π* transitions and for similar ligands, have been reported in the range of 329-389 nm. sysrevpharm.orgresearchgate.net

Upon coordination to a metal ion, the positions of these bands may shift, and their intensities can change, indicating the involvement of the dithiocarbamate group in bonding.

Table 1: Typical Intra-Ligand Electronic Transitions for Dithiocarbamates

| Transition Type | Typical Wavelength (λmax) | Origin |

| π → π | ~260-290 nm | Aromatic rings and N-CS₂ group π-system |

| n → π | ~320-390 nm | Non-bonding electrons on N and S atoms in the N-CS₂ group |

Note: Data is based on analogous dithiocarbamate compounds reported in the literature. sysrevpharm.orgresearchgate.net

Charge transfer (CT) transitions are a hallmark of transition metal complexes and are typically much more intense than d-d transitions.

Ligand-to-Metal Charge Transfer (LMCT): In dithiocarbamate complexes, where the sulfur atoms are effective electron donors and the metal can exist in a relatively high oxidation state, LMCT transitions are common. researchgate.net These involve the excitation of an electron from a ligand-based orbital to a vacant or partially filled metal d-orbital. These transitions are often observed in the near-UV or visible region of the spectrum and are characterized by their high molar absorptivity.

Metal-to-Ligand Charge Transfer (MLCT): While less common for dithiocarbamate complexes compared to LMCT, MLCT transitions can occur if the metal is in a low oxidation state (electron-rich) and the ligand has low-lying π*-orbitals that can accept an electron.

The energy of these charge transfer bands provides valuable information about the relative energies of the metal and ligand orbitals.

For complexes containing transition metals with partially filled d-orbitals, electronic transitions between these d-orbitals can be observed. These d-d transitions are typically weak (Laporte-forbidden) and appear as broad, low-intensity bands in the visible or near-infrared region of the spectrum. Their energies are directly related to the ligand field splitting parameter (Δ), which in turn depends on the metal ion, its oxidation state, and the coordination geometry.

For instance, in an octahedral Ni(II) complex (a d⁸ ion), several spin-allowed d-d transitions are expected. A study on a related octahedral Ni(II) dithiocarbamate complex identified three distinct absorption bands corresponding to these transitions. core.ac.uk For square planar Ni(II) complexes, a characteristic band assignable to the ¹A₁g → ¹A₂g transition may appear around 450 nm. The analysis of these bands is crucial for determining the coordination geometry of the complex.

Table 2: Example of d-d Transitions for an Analogous Octahedral Ni(II) Dithiocarbamate Complex

| Transition Assignment | Wavelength (λmax) | Wavenumber (cm⁻¹) |

| ³A₂g → ³T₂g(F) (ν₁) | 928 nm | 10775 |

| ³A₂g → ³T₁g(F) (ν₂) | 650 nm | 15384 |

| ³A₂g → ³T₁g(P) (ν₃) | 590 nm | 16949 |

Source: Data from a study on an analogous Ni(II) complex with a dithiocarbamate ligand, suggesting an octahedral geometry. core.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for confirming the molecular weight of this compound and its metal complexes. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound.

Furthermore, the fragmentation pattern obtained from mass spectrometry offers significant structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions provide a "fingerprint" that helps to confirm the structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bonds within the dithiocarbamate core, such as:

Cleavage of the C-N bond, leading to fragments corresponding to the p-tolylthiocarbonyl cation and the phenylamine radical, or vice versa.

Cleavage of the C-S bonds.

Loss of the p-tolyl or phenyl groups from the molecular ion.

Analysis of the isotopic pattern of the molecular ion peak can also confirm the presence of certain elements, particularly for metal complexes, where the characteristic isotopic distributions of metals like nickel or zinc can be diagnostic.

Single Crystal X-ray Diffraction for Definitive Structural Determination

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined. This allows for the precise measurement of key structural parameters, such as the M-S bond lengths and the S-M-S "bite" angle of the chelating dithiocarbamate ligand.

The primary application of SCXRD in the study of this compound complexes is the elucidation of the coordination geometry around the central metal ion. The dithiocarbamate ligand typically acts as a bidentate chelating agent, binding to the metal through both sulfur atoms. researchgate.netresearchgate.net The coordination number and geometry are dictated by the size, electronic configuration, and oxidation state of the metal ion.

Based on studies of analogous dithiocarbamate complexes, the following geometries are commonly observed:

Square Planar: Often adopted by d⁸ metal ions such as Ni(II) and Pd(II). rsc.org

Tetrahedral: Common for d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II). researchgate.netresearchgate.net

Octahedral: Typically formed by metal ions such as Co(III) and Fe(III), usually with a 1:3 metal-to-ligand ratio. core.ac.ukiiste.org

Distorted Geometries: In some cases, such as with certain Zn(II) complexes, dimeric structures can form where the dithiocarbamate ligand acts as both a chelating and a bridging ligand, resulting in both tetrahedral and trigonal bipyramidal centers within the same molecule. researchgate.net

Table 3: Common Coordination Geometries for Transition Metal Dithiocarbamate Complexes

| Metal Ion | d-electron Count | Typical Coordination Geometry | Stoichiometry (Metal:Ligand) |

| Ni(II) | d⁸ | Square Planar | 1:2 |

| Cu(II) | d⁹ | Distorted Square Planar | 1:2 |

| Zn(II) | d¹⁰ | Tetrahedral | 1:2 |

| Co(II) | d⁷ | Octahedral (High Spin) | 1:2 or 1:3 |

| Fe(III) | d⁵ | Octahedral or Square Pyramidal | 1:3 |

Note: Geometries are based on findings for structurally similar dithiocarbamate complexes. core.ac.ukresearchgate.netiiste.orgrsc.org

Bond Lengths and Angles Analysis

In dithiocarbamate ligands, the bond lengths within the core functional group, -N-C(S)S-, are of particular interest. The carbon-nitrogen bond (C-N) typically exhibits a length that is intermediate between a standard single bond and a double bond. This partial double bond character arises from the delocalization of the nitrogen lone pair electrons into the π-system of the dithiocarbamate moiety. This delocalization is also reflected in the carbon-sulfur bonds (C-S), which are generally observed to have lengths that are shorter than a typical C-S single bond but longer than a C=S double bond, indicating a resonance hybrid structure.

For instance, in a related compound, N,N′-bis(4-methylphenyl)dithiooxamide, detailed analysis shows a C=S double bond length of approximately 1.662(3) Å and a C-N bond length of about 1.318(4) Å, confirming significant π-electron delocalization within the N-C-S system. nih.gov In complexes where the dithiocarbamate ligand coordinates to a metal center, such as zinc, the Zn-S bond lengths are observed to be in the range of 2.3583(15) Å to 2.6047(17) Å. researchgate.net

The bond angles around the central carbon atom of the dithiocarbamate group are also critical in defining the ligand's geometry. The S-C-S angle is typically in the range of 110-120°, while the N-C-S angles are also close to 120°, consistent with the sp² hybridization of the central carbon atom. In metal complexes, the coordination geometry around the metal ion, which can range from tetrahedral to square planar or octahedral, is determined by the bite angle of the dithiocarbamate ligand and the coordination number of the metal.

Table 1: Representative Bond Lengths in Dithiocarbamate and Related Structures

| Bond | Typical Length (Å) | Compound/Complex | Reference |

| C=S | 1.662(3) | N,N′-bis(4-methylphenyl)dithiooxamide | nih.gov |

| C-N | 1.318(4) | N,N′-bis(4-methylphenyl)dithiooxamide | nih.gov |

| Zn-S | 2.3583(15) | Pyridyl bis(N-ethyl-N-phenyl dithiocarbamate) Zn(II) | researchgate.net |

| Zn-S | 2.6047(17) | Pyridyl bis(N-ethyl-N-phenyl dithiocarbamate) Zn(II) | researchgate.net |

Table 2: Representative Bond Angles in Dithiocarbamate Complexes

| Angle | Typical Value (°) | Compound/Complex | Reference |

| S-C-S | ~110-120 | General Dithiocarbamates | |

| N-C-S | ~120 | General Dithiocarbamates |

Investigation of Intramolecular Interactions (e.g., C-H···S)

Beyond the primary covalent bond framework, the three-dimensional structure and conformational preferences of this compound and its derivatives are influenced by weaker intramolecular interactions. Among these, the C-H···S hydrogen bond has been identified as a significant, albeit often overlooked, stabilizing force.

In the crystal structure of pyridyl bis(N-ethyl-N-phenyl dithiocarbamate) Zn(II), a long intramolecular hydrogen bond of the type C-H···S is observed with a distance of 2.67 Å. researchgate.net This interaction involves a hydrogen atom from a phenyl group and one of the sulfur atoms of the dithiocarbamate ligand, contributing to the stabilization of the ligand's conformation within the complex.

The presence of both a tolyl group and a phenyl group in this compound provides multiple C-H donors that could potentially engage in such interactions with the sulfur atoms of the dithiocarbamate core. The specific conformation adopted by the molecule in the solid state or in solution would likely be a balance between steric effects and the stabilizing influence of these weak hydrogen bonds.

In addition to C-H···S interactions, other non-covalent forces such as C-H···π interactions, where a C-H bond interacts with the π-electron cloud of an aromatic ring, can also play a role in dictating the molecular architecture. In N,N′-bis(4-methylphenyl)dithiooxamide, weak C-H···π interactions are observed to link the molecules into a three-dimensional network. nih.gov

Table 3: Characterization of Intramolecular C-H···S Interactions

| Interaction | Distance (Å) | Compound/Complex | Reference |

| C-H···S | 2.67 | Pyridyl bis(N-ethyl-N-phenyl dithiocarbamate) Zn(II) | researchgate.net |

The comprehensive structural elucidation, encompassing both strong covalent bonds and weaker non-covalent interactions, is crucial for understanding the structure-property relationships in this class of compounds and for the rational design of new materials with tailored functionalities.

Reactivity and Mechanistic Studies of P Tolyl N Phenyldithiocarbamate

Chemical Transformations and Derivatization Reactions

The chemical reactivity of p-tolyl N-phenyldithiocarbamate allows for a range of transformations and derivatizations, influencing the properties and applications of its resulting compounds.

Reactions with Electrophiles

The dithiocarbamate (B8719985) group in this compound is susceptible to attack by electrophiles. For instance, reactions with alkyl halides can lead to the formation of dithiocarbamic acid esters. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of dithiocarbamates suggests that the sulfur atoms are the primary nucleophilic centers. Reaction with electrophiles can also occur at the nitrogen atom, though this is generally less favored. The lone pair of electrons on the nitrogen atom can be delocalized into the dithiocarbamate backbone, reducing its nucleophilicity.

Reductions and Oxidations

The dithiocarbamate moiety can undergo both reduction and oxidation reactions. Reduction can lead to the cleavage of the C-S bonds, while oxidation can result in the formation of thiuram disulfides. The electrochemical behavior of metal dithiocarbamate complexes, including those with ligands similar to this compound, has been studied. For example, cyclic voltammetry and differential pulse polarography have demonstrated the one-electron oxidation of Cu(II) dithiocarbamate complexes to their Cu(III) counterparts, which are stable on an electrochemical timescale. researchgate.net

Ligand Exchange and Substitution Reactions in Metal Complexes

Ligand exchange or substitution reactions involve the replacement of one or more ligands in a coordination complex with other ligands. youtube.com These reactions are fundamental in tuning the properties of metal complexes for specific applications. youtube.comnih.gov

In the context of this compound metal complexes, the dithiocarbamate ligand can be displaced by other coordinating species. The ease of this displacement depends on several factors, including the nature of the metal ion, the entering ligand, and the reaction conditions. For instance, the addition of a strong Lewis base like pyridine (B92270) to a solution containing a metal dithiocarbamate complex can lead to the formation of pyridine adducts. nih.gov The formation of these adducts can sometimes be achieved by reacting a pre-synthesized pyridine complex with the dithiocarbamate ligand. nih.gov

The mechanism of ligand substitution in square planar complexes, a common geometry for dithiocarbamate complexes, can be associative, dissociative, or an interchange process. youtube.com The trans effect, which describes the influence of a ligand on the rate of substitution of the ligand trans to it, is also a crucial factor in predicting the outcome of these reactions. youtube.com

Thermal Decomposition Pathways and Mechanism of Metal Dithiocarbamate Complexes

The thermal decomposition of metal dithiocarbamate complexes is a widely studied area, particularly for their use as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. nih.govresearchgate.net The decomposition pathway and the nature of the final product are highly dependent on the metal ion and the substituents on the dithiocarbamate ligand.

Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability and decomposition of these complexes. nih.govnih.gov For many transition metal dithiocarbamate complexes, decomposition occurs in multiple stages. researchgate.netmdpi.com The initial step often involves the loss of organic fragments, followed by the formation of a metal sulfide intermediate. nih.govresearchgate.net This intermediate can then be further oxidized to a metal oxide or, in some cases, a metal sulfate, especially when the decomposition is carried out in an air or oxygen atmosphere. nih.govresearchgate.net Under an inert atmosphere, the final product is typically the metal sulfide. researchgate.net

For example, studies on Zn(II) and Cd(II) complexes of N-alkyl-N-phenyldithiocarbamates have shown that they decompose to form metal sulfides, which are then oxidized to metal oxides at higher temperatures. nih.gov In contrast, the corresponding Hg(II) complexes yield unstable volatile products. nih.gov The decomposition of copper dithiocarbamate complexes can proceed through the formation of CuS, which can then be converted to CuSO4 and finally CuO in the presence of oxygen. researchgate.net

The decomposition mechanism can be influenced by the structure of the complex. For instance, the thermal decomposition of di-n-butylbis(triphenylphosphine)platinum(II) is proposed to proceed through an intramolecular process involving the initial dissociation of a phosphine (B1218219) ligand. harvard.edu

Table 1: Thermal Decomposition Data for Selected Metal Dithiocarbamate Complexes

| Complex | Decomposition Steps | Intermediate Product(s) | Final Product (in Air) | Reference |

| Zn(II) N-alkyl-N-phenyldithiocarbamate | Multi-step | Zinc Sulfide | Zinc Oxide | nih.gov |

| Cd(II) N-alkyl-N-phenyldithiocarbamate | Multi-step | Cadmium Sulfide | Cadmium Oxide | nih.gov |

| Hg(II) N-alkyl-N-phenyldithiocarbamate | Single-step | - | Unstable volatiles | nih.gov |

| Cu(II) dithiocarbamate | Multi-step | Copper Sulfide, Copper Sulfate | Copper Oxide | researchgate.net |

| Co(II) dithiocarbamate | Multi-step | - | Cobalt Metal | researchgate.net |

Computational and Theoretical Investigations of P Tolyl N Phenyldithiocarbamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like p-tolyl N-phenyldithiocarbamate. dntb.gov.uamaterialsciencejournal.org DFT calculations offer a balance between accuracy and computational cost, making them suitable for a wide range of molecular analyses. researchgate.net

Geometry Optimization and Electronic Structure Analysis

DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in this compound. dntb.gov.uamaterialsciencejournal.org This process, known as geometry optimization, calculates key structural parameters. The optimized geometry is crucial for understanding the molecule's conformation and steric effects.

Electronic structure analysis, also performed using DFT, provides information about the distribution of electrons within the molecule. This includes the calculation of molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is valuable for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into how the molecule might interact with other chemical species. dntb.gov.uaresearchgate.net

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting the spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. researchgate.netjetir.orgnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netnih.gov These predicted shifts are often in good agreement with experimental values, aiding in the assignment of signals in the NMR spectra. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. jetir.org These frequencies correspond to the various vibrational modes of the molecule and can be correlated with the peaks observed in an experimental FT-IR spectrum. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π → π* and n → π* transitions within the molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, while a larger gap indicates greater stability. mdpi.com The energies of the HOMO and LUMO are also related to the molecule's ability to donate or accept electrons. A higher HOMO energy indicates a better electron donor, while a lower LUMO energy suggests a better electron acceptor. mdpi.com For this compound, analysis of the HOMO and LUMO can reveal the regions of the molecule most likely to be involved in chemical reactions. irjweb.com

Below is a table summarizing the key aspects of Frontier Molecular Orbital Analysis:

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Reactivity Indices and Fukui Functions

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. materialsciencejournal.org These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. dntb.gov.uamaterialsciencejournal.org

The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov By analyzing the Fukui function, one can predict which atoms in this compound are most susceptible to attack by different types of reagents. nih.govnih.gov

Here is a table of global reactivity descriptors and their significance:

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change. |

| Chemical Softness (S) | 1 / η | Ease of deformation or change. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power. |

| Chemical Potential (μ) | -χ | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net

Development of 2D and 3D QSAR Models for Biological Activities

Both 2D and 3D QSAR models can be developed for this compound and related compounds to predict their biological activities. nih.gov

2D-QSAR: These models correlate biological activity with 2D molecular descriptors, such as topological indices and physicochemical properties, which can be calculated from the 2D structure of the molecule. nih.govnih.gov

3D-QSAR: These models utilize 3D structural information, such as molecular shape and electrostatic fields, to relate structure to activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR methods. nih.gov

The development of QSAR models involves selecting a training set of molecules with known biological activities, calculating relevant molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the model. researchgate.netnih.gov The predictive power of the resulting model is then validated using an external test set of compounds. nih.gov For this compound, QSAR models could be instrumental in designing new derivatives with enhanced biological profiles. mdpi.com

Identification of Structural Descriptors for Activity

In the absence of specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound, the identification of structural descriptors would rely on computational chemistry methods. These descriptors are numerical values that characterize the chemical structure of a molecule and are correlated with its biological activity. For a molecule like this compound, these descriptors would fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, this would involve calculating the partial charges on the nitrogen and sulfur atoms of the dithiocarbamate (B8719985) group, the dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These descriptors are crucial as the dithiocarbamate moiety is known to be a strong chelating agent, and its electronic properties would govern its interaction with metal ions in biological targets.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. For this compound, descriptors such as molecular weight, molecular volume, and surface area would be calculated. The presence of the p-tolyl and phenyl groups introduces significant steric bulk, which would be a key factor in how the molecule fits into the binding site of a protein.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Indices such as the Wiener index and Kier & Hall connectivity indices would be calculated to quantify the branching and complexity of the this compound structure.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a critical descriptor that would be calculated to estimate the hydrophobicity of this compound. The aryl groups (tolyl and phenyl) contribute significantly to its lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

In a typical QSAR study, these descriptors would be calculated for a series of related dithiocarbamate derivatives and statistically correlated with their measured biological activities to develop a predictive model.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.

Ligand-Protein Interaction Analysis with Biological Targets

While no specific docking studies for this compound have been published, research on other dithiocarbamate derivatives has identified several potential biological targets. These include enzymes where metal ions are crucial for catalytic activity, such as metalloproteinases and carbonic anhydrases.

A hypothetical docking study of this compound would involve:

Target Selection: Identifying a relevant protein target. For instance, based on the known activities of other dithiocarbamates, a zinc-containing enzyme could be selected.

Binding Site Identification: The active site or a known allosteric site of the protein would be defined as the docking region.

Interaction Analysis: After docking, the interactions between this compound and the amino acid residues of the binding site would be analyzed. Key interactions would likely involve:

Coordination: The sulfur atoms of the dithiocarbamate group could coordinate with the metal ion in the active site.

Hydrogen Bonding: The N-H group could act as a hydrogen bond donor.

Pi-Pi Stacking: The aromatic phenyl and tolyl rings could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The aryl groups would likely form hydrophobic interactions with nonpolar residues in the binding pocket.

Prediction of Binding Affinity and Mode of Interaction

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. This predicted binding affinity is typically given in units of energy (e.g., kcal/mol), with lower values indicating a more favorable interaction.

For this compound, a docking simulation would predict the most stable binding pose and its corresponding binding energy. This would allow for a comparison of its potential inhibitory activity against different protein targets. The mode of interaction would describe the specific orientation and the key intermolecular forces stabilizing the ligand-protein complex.

A hypothetical table of predicted binding affinities for this compound with various enzyme targets is presented below. It is crucial to note that this data is illustrative and not based on experimental or published computational results.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase II | -8.5 | Zn2+, His94, His96, Thr199 |

| Matrix Metalloproteinase-9 | -9.2 | Zn2+, His401, His405, Glu402 |

| Tyrosinase | -7.8 | Cu2+, His259, His263, His296 |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of ligand-protein interactions than static docking poses.

Conformational Analysis and Flexibility

An MD simulation of this compound in a solvent (typically water) would reveal its conformational flexibility. The molecule possesses several rotatable bonds, particularly around the N-C(S)S moiety and the bonds connecting the aryl groups. The simulation would show how the phenyl and tolyl rings orient themselves relative to each other and the dithiocarbamate plane. This conformational freedom could be important for its ability to adapt to the shape of different binding sites.

Stability of Ligand-Protein Complexes

Following molecular docking, an MD simulation of the this compound-protein complex would be performed to assess its stability. Key analyses would include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone would be monitored over time. A stable RMSD would indicate that the ligand remains bound in the predicted pose and that the protein structure is not significantly perturbed.

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues would highlight which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds and other key interactions identified in the docking study would be tracked throughout the simulation.

A stable complex in an MD simulation would lend greater confidence to the binding mode predicted by molecular docking.

: An Analysis of Binding Free Energy Calculations

Despite a comprehensive search of scientific literature, no specific computational or theoretical studies detailing the binding free energy calculations for this compound were found.

The exploration of a chemical compound's interaction with biological targets is a cornerstone of modern drug discovery and molecular biology. A critical aspect of this exploration lies in the computational and theoretical investigation of a molecule's binding affinity, often quantified by its binding free energy. These computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and Free Energy Perturbation (FEP), provide valuable insights into the thermodynamics of ligand-receptor interactions.

However, in the case of this compound, a thorough review of available scientific databases and research articles did not yield any studies that have specifically calculated its binding free energy with any protein or biological macromolecule. While the broader class of dithiocarbamates has been a subject of interest in various chemical and biological applications, the computational analysis of this particular derivative's binding energetics appears to be an unexplored area of research.

The absence of such data precludes a detailed discussion and the creation of data tables as requested. The scientific community has yet to publish research focusing on the in silico evaluation of this compound's binding characteristics. Therefore, a quantitative analysis of its binding free energy, including detailed research findings and corresponding data tables, cannot be provided at this time. This highlights a potential gap in the current body of scientific literature and suggests an opportunity for future research to explore the computational and theoretical aspects of this compound's interactions with biologically relevant targets.

Mechanistic Research on Biological Activities of P Tolyl N Phenyldithiocarbamate and Its Metal Complexes

Antimicrobial Activity Mechanisms

The antimicrobial effects of dithiocarbamates and their metal complexes are multifaceted, involving several interconnected mechanisms that ultimately disrupt microbial viability.

Metal-Dependent Toxicity and Chelation

A primary mechanism underlying the antimicrobial action of dithiocarbamates is their ability to act as potent chelating agents, forming stable complexes with various metal ions. mdpi.comepa.govnih.gov This chelation ability is central to their biological activity and can influence toxicity in several ways.

The formation of a metal-dithiocarbamate complex often results in a lipophilic species. epa.govnih.gov According to Overtone's concept and Tweedy's chelation theory, this process reduces the polarity of the metal ion and the ligand itself. scielo.br The increased lipophilicity facilitates the transport of the complex across the lipid-rich microbial cell membrane, which is otherwise impermeable to charged metal ions or the dithiocarbamate (B8719985) anion alone. mdpi.comresearchgate.netresearchgate.net This mechanism essentially allows the dithiocarbamate to act as an ionophore, delivering potentially toxic concentrations of metal ions into the cell. frontiersin.org

Once inside the microbial cell, the metal can be released, or the complex itself can interfere with cellular processes. This "Trojan horse" strategy can overwhelm the microbe's natural metal homeostasis and resistance mechanisms. nih.gov The antibacterial properties of some dithiocarbamates, like diethyldithiocarbamate (B1195824) (DDC) against M. tuberculosis, have been shown to be strictly dependent on the presence of copper ions. frontiersin.orgnih.gov

Inhibition of Microbial Enzymes

Dithiocarbamates are known to be potent inhibitors of a wide range of enzymes, particularly those that are metal-dependent or possess critical sulfhydryl groups. epa.govdtic.mil The pesticidal activity of this class of compounds is largely attributed to the inhibition of metal-dependent enzyme systems in fungi and bacteria. epa.gov

A key example is the inhibition of carbonic anhydrases, zinc-containing metalloenzymes crucial for certain pathogens. nih.gov X-ray crystallography studies have shown that dithiocarbamates can inhibit these enzymes by directly coordinating to the zinc ion in the active site via a sulfur atom, displacing a water molecule and blocking the enzyme's catalytic activity. nih.gov Other studies have demonstrated that gold(III)-dithiocarbamate complexes are strong inhibitors of bacterial thioredoxin reductase, a critical enzyme in microbial redox regulation. frontiersin.org

The inhibitory action is not limited to metalloenzymes. Dithiocarbamates can also inhibit enzymes through other mechanisms, such as binding to allosteric sites, which are locations on the enzyme distinct from the active site. nih.gov This binding can induce a conformational change in the enzyme, reducing its catalytic efficiency. Furthermore, the reactive nature of dithiocarbamates with thiol groups means they can form mixed disulfides with cysteine residues in proteins, potentially modulating the activity of various enzymes and transcription factors. researchgate.net

Table 1: Examples of Enzyme Inhibition by Dithiocarbamate Derivatives

| Dithiocarbamate/Complex | Target Enzyme | Organism/System | Mechanism of Inhibition |

| Morpholine dithiocarbamate | Carbonic Anhydrase II (hCA II) | Human | Coordination to the active site Zn(II) ion. nih.gov |

| Benzylamine dithiocarbamates | α-Glucosidase | Saccharomyces cerevisiae | Non-competitive inhibition, binding to an allosteric site. nih.gov |

| Gold(III)-dithiocarbamate complex | Thioredoxin Reductase (TrxR) | Bacterial | Strong reversible inhibition. frontiersin.org |

| Diethyldithiocarbamate | Carbonic Anhydrases (lpCA1, lpCA2) | L. pneumophila | Strong inhibition, likely metal chelation. mdpi.com |

| Various Dithiocarbamates | Aldehyde Dehydrogenase (ALDH) | Animal Tissues | Inhibition of sulfhydryl-dependent enzymes. dtic.milacs.org |

Membrane Disruption and Cellular Permeability Alterations

Evidence suggests that dithiocarbamates and their complexes can exert antimicrobial effects by directly damaging the microbial cell membrane, leading to a loss of structural integrity and increased permeability. frontiersin.orgnih.gov Scanning electron microscopy analysis of bacteria treated with certain dithiocarbamate derivatives has revealed significant morphological changes, including the rupture and deformation of cell membranes. utexas.edu

The lipophilic nature of metal-dithiocarbamate complexes, which facilitates their passage into the cell, can also lead to their accumulation within the lipid bilayer. researchgate.net This accumulation can disrupt the membrane's fluidity and architecture, leading to pore formation and leakage of essential intracellular components like ions, metabolites, and nucleic acids, ultimately causing cell death. nih.govacs.org Studies on gold(III) dithiocarbamate complexes have pointed to a multimodal mechanism that includes ultrastructural membrane damage and rapid bacterial uptake, suggesting direct interactions with the bacterial membrane. frontiersin.org

Interference with Essential Microbial Processes

Beyond specific enzyme inhibition and membrane damage, dithiocarbamates can interfere with a host of other essential microbial processes. The presence of the dithiocarbamate moiety can lead to the formation of hydrogen bonds with active centers within the microbe, disrupting normal physiological functions. mdpi.comresearchgate.net

Transcriptomic analysis of bacteria treated with a gold(III) dithiocarbamate complex revealed altered pathways related to fundamental processes such as energy metabolism (including enzymes of the TCA cycle) and fatty acid biosynthesis. frontiersin.org This indicates a broad-spectrum disruption of the cell's metabolic and biosynthetic machinery. The ability of pesticides to promote the transfer of antibiotic resistance genes by increasing cell membrane permeability is another critical interference with microbial processes. beyondpesticides.org This highlights how these compounds can impact microbial populations beyond direct toxicity. beyondpesticides.org

Anticancer Activity Mechanisms in Cellular Models

In addition to antimicrobial properties, dithiocarbamate complexes have been explored for their anticancer potential. The mechanisms often involve direct interaction with the genetic material of cancer cells.

DNA Interaction and Binding Modes (e.g., Intercalation, Covalent Adducts)

One of the key mechanisms for the anticancer activity of dithiocarbamate metal complexes is their ability to interact with and damage DNA, thereby inducing apoptosis (programmed cell death). researchgate.netfrontiersin.org These interactions can occur through several modes.

Intercalation: This binding mode involves the insertion of a planar molecule, or a planar part of a molecule, between the base pairs of the DNA double helix. nih.gov Metal complexes containing dithiocarbamates and other planar aromatic ligands can act as dual-function agents, binding to DNA both through metal coordination and through intercalation of the aromatic moiety. nih.gov This intercalation distorts the DNA structure, which can interfere with DNA replication and transcription, ultimately inhibiting cancer cell proliferation. nih.gov Spectroscopic titration and viscosity measurements are common methods used to confirm the intercalative binding of a complex to DNA. researchgate.net

Covalent Adducts: This involves the formation of a stable, covalent bond between the chemical agent and a DNA base. nih.govnih.gov The formation of DNA adducts is considered a critical step in chemical carcinogenesis and is also a mechanism by which many anticancer drugs exert their effect. nih.gov These adducts can block DNA replication and transcription, and if not repaired, can lead to mutations or trigger cell death pathways. While direct evidence for covalent adduct formation by p-tolyl N-phenyldithiocarbamate is not specified, it is a known mechanism for other reactive compounds and a plausible mode of action for dithiocarbamate derivatives or their metabolites that become electrophilic.